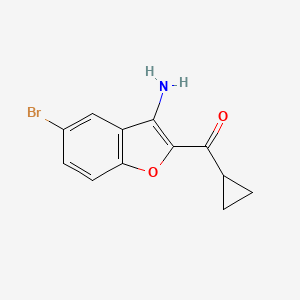![molecular formula C30H33N3O B11519376 (3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-{[4-(propan-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11519376.png)
(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-{[4-(propan-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(PROPAN-2-YL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a benzyl group, and an indole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(PROPAN-2-YL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the piperidine and indole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(PROPAN-2-YL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(PROPAN-2-YL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(PROPAN-2-YL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit a particular enzyme, thereby blocking a metabolic pathway and producing a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- **(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(PROPAN-2-YL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE shares structural similarities with other indole derivatives and piperidine-containing compounds.
Other similar compounds: include various benzylpiperidine derivatives and indole-based molecules.
Uniqueness
The uniqueness of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-{[4-(PROPAN-2-YL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further study.
Properties
Molecular Formula |
C30H33N3O |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
1-[(4-benzylpiperidin-1-yl)methyl]-3-(4-propan-2-ylphenyl)iminoindol-2-one |
InChI |
InChI=1S/C30H33N3O/c1-22(2)25-12-14-26(15-13-25)31-29-27-10-6-7-11-28(27)33(30(29)34)21-32-18-16-24(17-19-32)20-23-8-4-3-5-9-23/h3-15,22,24H,16-21H2,1-2H3 |
InChI Key |
RXCFXAQOYBELKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3'-(3-chlorophenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11519298.png)
![3-{[(4-propoxyphenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11519300.png)
![(3Z)-3-(2-methoxybenzylidene)-1,5-bis(4-methylphenyl)-4-phenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B11519311.png)
![1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B11519320.png)
![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11519324.png)
![Propan-2-yl 4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11519326.png)
![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-5-bromo-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11519329.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11519332.png)

![2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11519338.png)
![N-(4-methylphenyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11519339.png)

![methyl [(3E)-2-oxo-3-(2-{[3-(2-oxopyrrolidin-1-yl)phenyl]carbonyl}hydrazinylidene)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B11519345.png)
![N',N''-{(1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthalene-8,8'-diyl)DI[(E)methylylidene]}dibenzohydrazide](/img/structure/B11519346.png)
